molecular formula C8H14O2 B15072633 (3,3-Dimethoxy-propenyl)-cyclopropane

(3,3-Dimethoxy-propenyl)-cyclopropane

Cat. No.: B15072633
M. Wt: 142.20 g/mol
InChI Key: NKTIKJLVFCWHIQ-AATRIKPKSA-N
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Description

(3,3-Dimethoxy-propenyl)-cyclopropane is a high-purity chemical compound offered for research and development purposes. This specialty organics product serves as a valuable synthetic intermediate, particularly in constructing complex molecular architectures that incorporate the strained, high-energy cyclopropane ring system. Its structure, featuring both a cyclopropane group and an acetal-protected aldehyde equivalent, makes it a versatile building block for exploring new reaction pathways in methodology development, total synthesis of natural products, and pharmaceutical research. The compound is strictly for professional laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. (Note: The specific research value, mechanism of action, and main applications for this compound could not be definitively confirmed from the search results and should be verified from reliable chemical databases or primary literature.)

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(E)-3,3-dimethoxyprop-1-enyl]cyclopropane

InChI

InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3/b6-5+

InChI Key

NKTIKJLVFCWHIQ-AATRIKPKSA-N

Isomeric SMILES

COC(/C=C/C1CC1)OC

Canonical SMILES

COC(C=CC1CC1)OC

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3,3 Dimethoxy Propenyl Cyclopropane

Reactivity Governed by the Enol Ether Functionality

The enol ether portion of the molecule, with its electron-donating methoxy (B1213986) groups, serves as a primary site for reactions with electrophilic and pericyclic partners.

The π-bond of the enol ether is electron-rich, making it susceptible to attack by various electrophiles. This activation initiates a cascade of transformations, leveraging the unique structural features of the cyclopropyl (B3062369) substituent. The activation of donor-acceptor (D-A) cyclopropanes is often triggered by a Lewis acid catalyst that coordinates to the electron-withdrawing group, facilitating nucleophilic attack and ring-opening. scispace.comsnnu.edu.cn While (3,3-Dimethoxy-propenyl)-cyclopropane does not fit the classic D-A cyclopropane (B1198618) mold, the principles of electrophilic activation at an electron-rich site are analogous.

Electrophilic addition to the enol ether double bond would generate a carbocation intermediate. The stability and subsequent fate of this cation are influenced by the adjacent cyclopropane ring. The cyclopropyl group can stabilize an adjacent positive charge through orbital overlap. The reaction can lead to either addition products across the double bond or more complex rearrangements involving the cyclopropane ring.

Table 1: Hypothetical Electrophilic Addition Reactions

Electrophile (E+) Reaction Conditions Expected Intermediate/Product
H+ Acidic medium α-cyclopropyl-β,β-dimethoxy-propanal (after hydrolysis)
Br2 Aprotic solvent, low temp. 1,2-Dibromo-(3,3-dimethoxypropyl)-cyclopropane
I2 Lewis acid catalyst Iodinated ether or rearranged products

Enol ethers are classic electron-rich dienophiles for inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org In this type of pericyclic reaction, the typical electronic roles of the diene and dienophile are reversed. The reaction occurs between an electron-rich dienophile, such as the enol ether moiety of (3,3-Dimethoxy-propenyl)-cyclopropane, and an electron-poor diene (e.g., 1,2,4,5-tetrazines, 1,2,4-triazines). wikipedia.orgnih.govnih.gov

The reaction is predicted to proceed via a concerted [4+2] cycloaddition mechanism. The initial cycloadduct is often unstable and undergoes subsequent reactions, such as the elimination of a small molecule (e.g., N2 from a tetrazine adduct), to form a stable heterocyclic product. nih.gov This reactivity provides a powerful tool for the synthesis of complex heterocyclic systems. wikipedia.orgnih.gov

Table 2: Representative Inverse Demand Diels-Alder Reaction

Diene Reaction Conditions Initial Cycloadduct Final Product (after rearrangement/elimination)
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Heat or Lewis acid catalysis Bicyclic intermediate Dihydropyridazine derivative
1,3,5-Triazine High pressure/temperature Unstable bicyclic adduct Pyrimidine (B1678525) derivative

Reactivity of the Cyclopropane Ring

The inherent strain of the three-membered ring makes the cyclopropane moiety susceptible to ring-opening reactions under various conditions, including acidic or radical-initiated pathways.

In the presence of acid, the cyclopropane ring can undergo cleavage. For donor-acceptor cyclopropanes, this process is well-documented and typically involves the use of a Brønsted or Lewis acid. acs.orgresearchgate.net The acid promotes the opening of the strained ring to form a carbocation intermediate, which is then trapped by a nucleophile. stackexchange.comnih.gov

For (3,3-Dimethoxy-propenyl)-cyclopropane, protonation could occur either at the enol ether oxygen or directly on the cyclopropane ring. Ring-opening would lead to a homoallylic cation. If the reaction is performed in an alcohol solvent such as methanol, the solvent can act as a nucleophile, trapping the carbocation to yield 1,3-dimethoxy ether products. nih.gov This type of reaction effectively transforms the compact cyclopropane structure into a linear, functionalized aliphatic chain. acs.org

Table 3: Acid-Catalyzed Ring-Opening with Methanol

Acid Catalyst Reaction Conditions Intermediate Product
H2SO4 (cat.) Methanol, heat Homoallylic carbocation Linear 1,3,x-trimethoxyalkene
Yb(OTf)3 Methanol, room temp. Coordinated carbocationic species Linear 1,3,x-trimethoxyalkene

The cyclopropane ring can also be opened through radical-mediated processes. This typically involves the generation of a radical species that adds to the cyclopropane ring, inducing homolytic cleavage of a C-C bond. This process is particularly efficient for vinylcyclopropanes, where the resulting radical is stabilized by resonance. digitellinc.comrsc.org

A radical initiator can generate a radical that adds to the molecule, or a radical can be formed on the substrate itself. For instance, a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a radical trap can lead to ring-opened products. The reaction proceeds via a radical intermediate that is significantly less strained than the starting cyclopropane. nih.gov This pathway offers an alternative to ionic ring-opening methods and can lead to different product profiles.

Table 4: Potential Radical-Induced Ring-Opening Reaction

Radical Initiator Radical Source/Trap Reaction Conditions Expected Product Type
AIBN Bu3SnH Thermal Ring-opened, reduced product
(PhCO2)2 CCl4 Thermal Ring-opened, chlorinated product

Ring-Opening Reactions

Transition Metal-Mediated Ring Fission and Rearrangements

Transition metals, including palladium, nickel, rhodium, and iridium, are effective catalysts for the ring fission of vinylcyclopropanes (VCPs). nih.gov The vinyl group in substrates like (3,3-Dimethoxy-propenyl)-cyclopropane plays a crucial role by directing the transition metal catalyst to selectively cleave the adjacent carbon-carbon bond of the cyclopropane ring. nih.gov This process is initiated by the coordination of the metal to the olefin, followed by oxidative addition into the strained C-C bond, leading to the formation of active π-allyl-metal complexes. nih.gov The release of ring strain makes this ring-opening step energetically favorable. nih.gov

The nature of the resulting organometallic intermediate and its subsequent reaction pathway can be influenced by the choice of metal, ligands, and the substitution pattern of the VCP. These intermediates are pivotal in rearrangements that lead to a diverse array of molecular architectures.

Formation of Acyclic and Cycloalkane Products (e.g., 1,6-dicarbonyl compounds, cyclopentanes)

The intermediates generated from transition metal-mediated ring fission are precursors to various acyclic and cyclic products. For instance, the π-allyl palladium complexes formed from VCPs can undergo further reactions such as thiocarbonylation to produce β,γ-unsaturated thioesters. nih.gov In the specific case of (3,3-Dimethoxy-propenyl)-cyclopropane, the ring-opening would generate a six-carbon chain. Subsequent hydrolysis of the dimethoxy acetal (B89532) group, which serves as a masked carbonyl, would lead to the formation of a 1,6-dicarbonyl compound.

Furthermore, the classic vinylcyclopropane-cyclopentene rearrangement represents a powerful method for forming five-membered rings. wikipedia.org This transformation can be promoted thermally at high temperatures (500-600 °C) or under milder conditions using transition metal catalysis. researchgate.net The reaction proceeds through the cleavage of the cyclopropane ring to form a diradical or pericyclic intermediate, which then cyclizes to afford the more stable cyclopentene (B43876) ring system. wikipedia.org Rhodium(I) catalysis, for example, facilitates the intramolecular [3+2] cycloaddition of vinylcyclopropanes tethered to alkynes, yielding bicyclic cyclopentene derivatives. pku.edu.cn

Table 1: Products from VCP Rearrangements
Reaction TypeVCP Substrate TypeTypical Product ClassNotes
Ring-Opening/Hydrolysis(3,3-Dimethoxy-propenyl)-cyclopropane1,6-Dicarbonyl CompoundsAcetal group acts as a masked carbonyl.
Vinylcyclopropane-Cyclopentene RearrangementGeneral VinylcyclopropanesCyclopentenesCan be thermal or transition-metal catalyzed. wikipedia.orgresearchgate.net
Intramolecular Rh(I)-catalyzed Cycloaddition1-yne-VCPsBicyclic CyclopentenesProceeds via a π-allyl rhodium species. pku.edu.cn

Cycloaddition Reactions Involving the Cyclopropane Ring

Vinylcyclopropanes are versatile synthons in various cycloaddition reactions, where they can formally act as three-carbon or five-carbon components.

Formal [3+3] Cycloadditions

Stepwise [3+3] cycloadditions provide a valuable strategy for the synthesis of six-membered heterocyclic compounds. nih.govnih.gov In these reactions, a vinylcyclopropane (B126155) can serve as the three-carbon component. The reaction is often initiated by a catalyst that facilitates the ring opening of the cyclopropane to generate a reactive dipolar intermediate. nih.gov This intermediate then reacts with a suitable three-atom partner, such as a nitrone or azomethine imine, in a stepwise manner to construct the six-membered ring. nih.govnih.gov Photoredox catalysis has also been employed for the [3+3] dipolar cycloaddition of aryl cyclopropanes with nitrones, proceeding through a single-electron transfer (SET) mechanism that triggers cyclopropane ring-opening. researchgate.net

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a widely used reaction for vinylcyclopropanes, providing efficient access to five-membered carbocycles. pku.edu.cn Transition metals, particularly palladium and rhodium, are common catalysts. pku.edu.cnbeilstein-journals.orgnih.gov The general mechanism involves the catalytic ring-opening of the vinylcyclopropane to form a π-allylmetal intermediate, which effectively functions as a 1,3-dipole synthon. This intermediate is then intercepted by a two-carbon component (a dipolarophile) such as an alkene or alkyne. pku.edu.cn Subsequent intramolecular addition and reductive elimination forge the new five-membered ring. For example, dirhodium(II) complexes catalyze the [3+2] reaction between N-arylaminocyclopropanes and alkynes, where a distonic radical cation is proposed as a key intermediate following the cyclopropane ring opening. beilstein-journals.org

Sigmatropic Rearrangements Involving Cyclopropyl Moieties

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. uh.edu The inclusion of a cyclopropane ring in the rearranging substrate can render the reaction irreversible due to the release of ring strain and can also serve as a powerful tool for mechanistic elucidation. uh.educaltech.edu

Au(I)-Catalyzed-Sigmatropic Rearrangements with Cyclopropane Probes

Gold(I) complexes are highly effective catalysts for various organic transformations, including wikipedia.orgwikipedia.org-sigmatropic rearrangements. nih.govmdpi.com Stereochemically defined cyclopropanes have been employed as elegant mechanistic probes to investigate the intimate details of these rearrangements, particularly for substrates like propargylic esters and propargyl vinyl ethers. nih.govacs.orgnih.gov The fate of the cyclopropane's stereochemistry during the reaction provides insight into the nature of the intermediates.

Table 2: Mechanistic Insights from Au(I)-Catalyzed Rearrangements Using Cyclopropane Probes
Substrate ClassObserved Cyclopropane IsomerizationInferred MechanismReversibilityReference
Propargylic EstersYes (cis-to-trans)Stepwise (via cationic intermediates)Reversible nih.gov
Propargyl Vinyl EthersNoConcertedIrreversible nih.gov

Detailed Mechanistic Studies of Transformations

Proposed Catalytic Cycles (e.g., Rh-carbene intermediates, Au(I) coordination)

Transition metal catalysis unlocks unique reaction pathways for vinylcyclopropanes that are inaccessible under thermal conditions. Rhodium(I) complexes are particularly effective in catalyzing rearrangements and cycloadditions.

Rhodium-Catalyzed Cycles: The mechanism for Rh(I)-catalyzed rearrangements of VCPs typically involves the oxidative addition of the rhodium center into one of the cyclopropane's C-C bonds. beilstein-journals.org For the vinylcyclopropane-cyclopentene rearrangement, this leads to a rhodacyclobutane intermediate. This intermediate can then undergo further transformations, such as β-carbon elimination to form a seven-membered rhodacyclic species, which upon reductive elimination yields the cyclopentene product. In other contexts, such as the [5+2+1] cycloaddition of ene-vinylcyclopropanes, the catalytic cycle begins with the cleavage of the cyclopropane ring via oxidative addition, which is often the turnover-limiting step. pku.edu.cnnih.gov This is followed by sequential insertion of the alkene and carbon monoxide before reductive elimination regenerates the catalyst. pku.edu.cnnih.gov

While Rh-carbene intermediates are central to many rhodium-catalyzed reactions of diazo compounds, their role in VCP rearrangements is less direct. nih.gov Instead, metallacyclic intermediates are more commonly proposed. However, in the related rearrangements of cyclopropenes, rhodium catalysts are known to generate complexed vinylcarbenes, which then drive subsequent transformations. unige.ch

Gold(I) Coordination: Gold(I) complexes function as powerful soft, carbophilic π-acids. In the context of VCPs, Au(I) would coordinate to and activate the vinyl π-system. This activation can lower the energy barrier for cyclopropane ring-opening, potentially facilitating rearrangements. While detailed cycles for VCPs are not as established as for rhodium, the principle is analogous to Au(I)-catalyzed rearrangements of enynes and propargyl esters, where gold coordination enables subsequent nucleophilic attack or sigmatropic shifts.

Identification and Characterization of Reactive Intermediates (e.g., cyclopropylcarbinyl cations, radical cations, zwitterionic intermediates)

The nature of the reactive intermediate in vinylcyclopropane transformations is highly dependent on the reaction conditions.

Diradical Intermediates: The classic thermal vinylcyclopropane-cyclopentene rearrangement is proposed to proceed through a stepwise mechanism involving diradical intermediates. wikipedia.orgwikiwand.com This pathway begins with the homolytic cleavage of the weakest C-C bond in the cyclopropane ring to form a 1,3-diradical, which then cyclizes to form the five-membered ring. Computational studies support that structures along the primary reaction pathway have significant diradical character. nih.gov

Metallacyclic Intermediates: In transition metal-catalyzed reactions, particularly with rhodium, discrete organometallic intermediates are involved. As discussed, rhodacyclobutanes are key intermediates formed via oxidative addition of the catalyst into the cyclopropane ring. beilstein-journals.orgpku.edu.cn These metallacycles are generally not isolated but are inferred from kinetic studies, computational modeling, and the observed products.

Zwitterionic Intermediates: For "donor-acceptor" cyclopropanes, which feature vicinal electron-donating and electron-withdrawing groups, ring-opening can lead to 1,3-dipolar zwitterionic intermediates. researchgate.netnih.gov These species are highly valuable synthons for cycloaddition reactions. The (3,3-Dimethoxy-propenyl) group could potentially act as a donor, and if an acceptor group were also present on the cyclopropane ring, a zwitterionic pathway under Lewis acid catalysis would be plausible.

Radical Cations: Under photoredox catalysis conditions, aryl cyclopropanes can undergo single-electron transfer (SET) to an excited photocatalyst to form a reactive radical cation. acs.org This intermediate then triggers a ring-opening cascade. A radical clock experiment using a vinylcyclopropane derivative confirmed the presence of radical intermediates in one such transformation. acs.org

Stereochemical Outcomes and Diastereodetermining Steps

Controlling the stereochemical outcome is a critical aspect of synthetic methods involving vinylcyclopropanes.

In the context of sigmatropic rearrangements of cyclopropenylcarbinol derivatives, the stereochemistry is dictated by the concerted nature of the reaction. The nih.govnih.gov-rearrangement proceeds through a highly ordered, chair-like transition state, resulting in excellent and predictable transfer of chirality from the starting material to the product. researchgate.net

Reaction TypeCatalyst / ConditionsKey Stereodetermining FeatureStereochemical OutcomeRef
nih.govnih.gov-Sigmatropic RearrangementThermal / Acid catalysisConcerted, suprafacial chair-like transition stateHigh chirality transfer (>98% ee) researchgate.net
Rh-catalyzed [5+2+1] Cycloaddition[Rh(CO)₂Cl]₂Steric effects in the alkene insertion transition stateHigh diastereoselectivity pku.edu.cnnih.gov
Rh-catalyzed Enantioconvergent RearrangementChiral Rh(I) complexEnantioconvergent isomerization of Rh-allyl intermediateHigh enantioselectivity (excellent ee values) chemrxiv.org
Rh-catalyzed Asymmetric Ring OpeningRh(I) / Chiral bisphosphineReductive elimination from a chiral Rh(III) π-allyl intermediateHigh regio- and enantioselectivity (up to 96% ee) nih.govacs.org

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Synthon and Building Block

As a synthetic synthon, (3,3-Dimethoxy-propenyl)-cyclopropane offers latent functionalities. The acetal (B89532) can be hydrolyzed to reveal a reactive α,β-unsaturated aldehyde, while the cyclopropane (B1198618) ring can undergo ring-opening reactions. This dual reactivity is foundational to its utility as a versatile building block.

Precursors in Heterocycle Synthesis (e.g., 2-substituted pyrimidine-5-carboxylic esters)

The construction of heterocyclic frameworks from cyclopropane precursors is a powerful strategy in organic synthesis. researchgate.net While direct conversion of (3,3-Dimethoxy-propenyl)-cyclopropane to pyrimidines is not specifically reported, analogous strategies with related compounds highlight its potential. For instance, the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been achieved using acyclic building blocks that resemble the structure that would be generated from the ring-opening of the subject cyclopropane. This suggests a hypothetical pathway where the cyclopropane ring is opened and the resulting intermediate is condensed with an amidine to form the pyrimidine (B1678525) core. The versatility of this general approach allows for the introduction of a wide array of substituents onto the final heterocyclic product.

Construction of Carbocyclic Ring Systems (e.g., cyclopentanes, bicyclic lactones)

Vinylcyclopropanes are well-known precursors for the construction of five-membered carbocyclic rings through the vinylcyclopropane-cyclopentene rearrangement. This transformation, typically promoted by thermal or Lewis acid conditions, allows for the stereocontrolled synthesis of substituted cyclopentanes. The (3,3-Dimethoxy-propenyl)-cyclopropane molecule is suited for this type of reaction, where subsequent manipulation of the acetal and alkene functionalities within the newly formed cyclopentene (B43876) ring could provide access to complex molecular architectures.

Furthermore, donor-acceptor cyclopropanes are widely employed in formal [3+2] cycloaddition reactions to construct cyclopentane (B165970) rings and can be used to synthesize bicyclic lactones. researchgate.net These reactions demonstrate the utility of the three-membered ring as a three-carbon synthon for building larger carbocyclic systems.

Access to Functionalized Alkylidenecyclopropanes

The synthesis of functionalized alkylidenecyclopropanes is another area where cyclopropane chemistry is prominent. These structures are valuable intermediates in organic synthesis. While specific methods starting from (3,3-Dimethoxy-propenyl)-cyclopropane are not detailed in the literature, general methodologies often involve the olefination of cyclopropyl (B3062369) ketones or the modification of other functional groups attached to a cyclopropane ring. The acetal group in (3,3-Dimethoxy-propenyl)-cyclopropane could theoretically be converted to other functionalities that then enable the formation of an exocyclic double bond.

Role in Complex Molecule Synthesis Strategies

The unique structural and reactive properties of cyclopropanes have led to their incorporation into the synthesis of complex natural products. marquette.edursc.org

Integration into Total Synthesis Efforts (e.g., polyketides, alkaloids)

Cyclopropane-containing fragments are found in a variety of natural products, and synthetic methodologies involving cyclopropanes have been crucial in their total synthesis. rsc.org The introduction of a cyclopropyl group can impart specific conformational constraints and metabolic stability to a molecule. While the direct use of (3,3-Dimethoxy-propenyl)-cyclopropane in the total synthesis of polyketides or alkaloids is not documented, its structural features make it a potential precursor for key fragments in such endeavors. The vinylcyclopropane (B126155) moiety could be used to construct a portion of the carbon skeleton, with the protected aldehyde providing a handle for further elaboration.

Stereocontrolled Introduction of Cyclopropane Units

The stereoselective synthesis of cyclopropanes is of significant interest due to the prevalence of this motif in bioactive molecules. marquette.edu Asymmetric cyclopropanation reactions, often catalyzed by transition metals, allow for the preparation of enantiomerically enriched cyclopropanes. The synthesis of (3,3-Dimethoxy-propenyl)-cyclopropane itself can be approached with stereocontrol, thereby creating a chiral building block. This chiral synthon could then be used to introduce the cyclopropane unit into a target molecule with a defined stereochemistry, which is a critical aspect of modern pharmaceutical synthesis. The table below summarizes hypothetical reaction parameters for transformations involving (3,3-Dimethoxy-propenyl)-cyclopropane, based on analogous systems.

Transformation TypePotential Reagents/ConditionsResulting Structure ClassKey Feature
Vinylcyclopropane-Cyclopentene RearrangementLewis Acid (e.g., ZnI₂) or Thermal (Δ)Substituted CyclopentenesRing expansion to form a five-membered carbocycle.
Acetal HydrolysisAqueous Acid (e.g., HCl, H₂SO₄)α,β-Unsaturated AldehydesDeprotection to reveal a reactive carbonyl group.
Heterocycle Formation (Hypothetical)1. Ring Opening; 2. Condensation with AmidinePyrimidinesConstruction of a nitrogen-containing aromatic ring.
Bicyclic Lactone Synthesis (by Analogy)Multi-step sequence involving ring-opening and lactonizationBicyclic LactonesFormation of fused ring systems containing an ester.

Preparation of Molecules with Defined Functional Group Orientations

The rigid framework of the cyclopropane ring makes it an excellent scaffold for the precise positioning of functional groups in three-dimensional space. The compound (3,3-Dimethoxy-propenyl)-cyclopropane serves as a versatile starting material in advanced organic synthesis for achieving high levels of stereocontrol in the preparation of complex molecules. The strategic placement of the dimethoxy-propenyl side chain allows for its participation in or influence over subsequent chemical transformations, thereby dictating the orientation of newly introduced functional groups.

The acetal moiety within (3,3-Dimethoxy-propenyl)-cyclopropane is generally stable under neutral to strongly basic conditions, allowing for selective manipulations at other parts of the molecule. libretexts.org However, under acidic conditions, it can be hydrolyzed to reveal a reactive aldehyde functionality. This latent aldehyde can then be used to direct the stereochemical outcome of reactions on the cyclopropane ring or the adjacent side chain.

One key strategy involves the use of the acetal, or its hydrolyzed aldehyde form, as a directing group in catalytic processes. For instance, in metal-catalyzed reactions, the oxygen atoms of the acetal or aldehyde can coordinate to the metal center, holding the catalyst in a specific orientation relative to the cyclopropane ring. This directed metalation can then lead to a highly diastereoselective functionalization of the cyclopropane core. While specific studies on (3,3-Dimethoxy-propenyl)-cyclopropane are not extensively documented in this exact context, the principle of using oxygen-containing functional groups to direct stereoselective cyclopropanation is well-established. unl.pt

Furthermore, the double bond in the propenyl chain can be subjected to various stereoselective transformations, such as dihydroxylation or epoxidation. The stereochemical outcome of these reactions can be influenced by the adjacent cyclopropane ring and the acetal group, leading to the formation of new stereocenters with a high degree of control. The resulting poly-functionalized molecule, with its defined stereochemistry, can then serve as a key intermediate in the synthesis of natural products and other complex organic molecules.

Ring-opening reactions of the cyclopropane moiety in derivatives of (3,3-Dimethoxy-propenyl)-cyclopropane also offer a pathway to acyclic structures with defined stereochemistry. The regioselectivity and stereoselectivity of these ring-opening reactions can be controlled by the substituents on the cyclopropane ring and the nature of the reagent used. The functional groups derived from the dimethoxy-propenyl side chain can play a crucial role in pre-organizing the molecule for a specific ring-opening event, thus transferring the stereochemical information from the cyclopropane ring to the resulting acyclic product.

The following table summarizes hypothetical research findings on the diastereoselective functionalization of a derivative of (3,3-Dimethoxy-propenyl)-cyclopropane, illustrating the potential for achieving defined functional group orientations.

Table 1: Diastereoselective Reactions on a Derivative of (3,3-Dimethoxy-propenyl)-cyclopropane
Reaction TypeReagents and ConditionsProductDiastereomeric Ratio (d.r.)
Directed CyclopropanationCH2I2, Et2Zn, Toluene, -10 °CIntroduction of a new cyclopropane ring with defined stereochemistry95:5
Asymmetric DihydroxylationOsO4, NMO, t-BuOH/H2OFormation of a diol on the propenyl chain92:8
Stereoselective Epoxidationm-CPBA, CH2Cl2, 0 °CFormation of an epoxide on the propenyl chain90:10
Lewis Acid-Mediated Ring OpeningTiCl4, CH2Cl2, -78 °CFormation of a functionalized acyclic compound88:12

The data in Table 1 illustrates how the inherent structural features of a (3,3-Dimethoxy-propenyl)-cyclopropane derivative can be exploited to achieve high levels of diastereoselectivity in various transformations. This control over the spatial arrangement of functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.

Theoretical and Computational Studies

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are indispensable tools for mapping the potential energy surfaces of reactions involving cyclopropane (B1198618) derivatives. rsc.org These computations allow for the detailed examination of reaction pathways, including the identification of transient intermediates and the calculation of activation barriers, which are crucial for understanding reaction mechanisms.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex organic reactions. rsc.org For a molecule like (3,3-Dimethoxy-propenyl)-cyclopropane, DFT calculations, often using functionals like B3LYP, would be employed to investigate its hallmark reactivity, most notably the vinylcyclopropane-cyclopentene rearrangement. acs.orgnih.gov

This rearrangement is a thermally induced ring expansion that is characteristic of vinylcyclopropanes. wikipedia.org Computational studies on the parent vinylcyclopropane (B126155) and its substituted analogues have shown that the reaction can proceed through a diradical mechanism. researchgate.net The initial step involves the homolytic cleavage of a carbon-carbon bond within the strained cyclopropane ring, leading to a diradical intermediate. This intermediate can then cyclize to form a five-membered ring.

For (3,3-Dimethoxy-propenyl)-cyclopropane, DFT studies would focus on how the (3,3-dimethoxy-propenyl) group influences this process. The methoxy (B1213986) groups, as electron-donating entities, could affect the stability of the diradical intermediate and the transition states leading to it. An illustrative DFT study would calculate the energies of the reactant, transition states, and products, as shown in the hypothetical energy profile below.

Illustrative Data Table: Calculated Relative Energies for Vinylcyclopropane Rearrangement

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactant (Vinylcyclopropane)B3LYP/6-31G0.0
Transition State 1 (Ring Opening)B3LYP/6-31G+49.5
Diradical IntermediateB3LYP/6-31G+42.0
Transition State 2 (Ring Closure)B3LYP/6-31G+45.5
Product (Cyclopentene)B3LYP/6-31G*-15.0
Note: Data is hypothetical and based on typical values for vinylcyclopropane rearrangements.

Analysis of Transition State Geometries and Energetics

A critical aspect of mechanistic elucidation is the detailed analysis of transition state (TS) structures. pku.edu.cn For the vinylcyclopropane rearrangement, DFT calculations would be used to locate and characterize the geometry of the transition state for the initial ring-opening step. These calculations typically reveal an elongated C-C bond in the cyclopropane ring that is breaking. acs.org The energetics of this TS determines the activation energy and, consequently, the rate of the reaction.

In the case of (3,3-Dimethoxy-propenyl)-cyclopropane, the substituents on the vinyl group would likely influence the TS geometry. The computational analysis would involve optimizing the TS structure and performing a frequency calculation to confirm it is a true first-order saddle point (i.e., having exactly one imaginary frequency). The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate, which in this case would be the breaking of the cyclopropane bond.

Computational Probes for Reaction Reversibility and Selectivity

Computational chemistry provides powerful tools to probe the factors controlling the reversibility and selectivity of chemical reactions. For the vinylcyclopropane rearrangement, while the conversion to the more stable cyclopentene (B43876) is often thermodynamically favored and practically irreversible, computational studies can precisely quantify the energy differences.

The selectivity of the rearrangement, particularly stereoselectivity, is a key area of investigation. Studies on substituted vinylcyclopropanes have shown that substituents can profoundly influence the stereochemical outcome by destabilizing certain conformations of the diradical intermediate that would lead to stereochemical scrambling. nih.govresearchgate.net For (3,3-Dimethoxy-propenyl)-cyclopropane, computational models could predict whether the rearrangement would favor a specific diastereomer of the resulting cyclopentene derivative. This is achieved by comparing the activation energies of the transition states leading to the different possible stereoisomers. A lower activation barrier for one pathway would imply a higher selectivity for the corresponding product.

Investigation of Electronic Structure and Reactivity

The electronic structure of the cyclopropane ring is unique. The Walsh orbital model describes the bonding in terms of sp²-hybridized carbons forming the ring framework, with p-orbitals combining to form σ-like molecular orbitals. This arrangement imparts partial π-character to the C-C bonds, allowing the cyclopropyl (B3062369) group to conjugate with adjacent π-systems, such as a vinyl group. smu.edu

Theoretical studies have shown that the electronic nature of substituents can significantly perturb the electronic structure of the cyclopropane ring. acs.orgnih.gov Electron-withdrawing groups and electron-donating groups can alter the lengths of the cyclopropane C-C bonds. Specifically, π-acceptor substituents tend to shorten the adjacent (vicinal) bonds and lengthen the distal bond. researchgate.net

For (3,3-Dimethoxy-propenyl)-cyclopropane, the vinyl group acts as a π-system that conjugates with the cyclopropane ring. The dimethoxy groups, being strong σ-donors, would influence the electron density of the propenyl moiety. Computational analysis of the electronic structure would typically involve:

Natural Bond Orbital (NBO) analysis: To quantify charge distribution and orbital interactions.

Molecular Orbital (MO) analysis: To examine the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity. The HOMO-LUMO gap is an important indicator of chemical stability.

Electron Density Analysis: Using techniques like Atoms in Molecules (AIM) to characterize the bonding. smu.edu

These analyses would reveal how the electronic character of the (3,3-dimethoxy-propenyl) substituent modulates the inherent reactivity of the vinylcyclopropane system.

Conformational Analysis and its Impact on Reaction Selectivity

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. For (3,3-Dimethoxy-propenyl)-cyclopropane, rotation around the single bond connecting the cyclopropane ring to the vinyl group is a key conformational freedom. Studies on similar vinylcyclopropanes have identified two primary conformations: the s-trans (or anti) and the s-cis (or syn), where the double bond is oriented away from or over the ring, respectively. researchgate.net

Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. A potential energy surface scan, where the dihedral angle between the ring and the vinyl group is systematically varied, would reveal the locations of energy minima (stable conformers) and maxima (transition states for rotation).

Illustrative Data Table: Relative Energies of Vinylcyclopropane Conformers

ConformerDihedral Angle (approx.)Relative Energy (kcal/mol)
s-trans (anti)180°0.0
s-cis (syn)+1.5
Gauche~60°+0.8
Note: Data is hypothetical and based on typical values for vinylcyclopropanes.

The preferred conformation of the reactant is crucial because it can dictate the initial geometry for a chemical reaction. For pericyclic reactions like the vinylcyclopropane rearrangement, the stereochemical outcome is often directly linked to the ground-state conformational preference, as dictated by the Woodward-Hoffmann rules. Therefore, understanding the conformational landscape is essential for predicting and explaining reaction selectivity. acs.orgchemistrysteps.comdalalinstitute.com

Future Research Directions in 3,3 Dimethoxy Propenyl Cyclopropane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The initial challenge in exploring the chemistry of (3,3-Dimethoxy-propenyl)-cyclopropane lies in its efficient and selective synthesis. Future research should focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Potential avenues of investigation include:

Catalytic Cyclopropanation: Investigating transition-metal catalyzed reactions of corresponding dienes with carbene precursors would be a primary focus. The development of catalysts that can control the stereoselectivity of the cyclopropane (B1198618) ring formation is of paramount importance.

Photochemical Approaches: Utilizing light-mediated reactions could offer a mild and sustainable alternative to traditional thermal methods for the construction of the cyclopropane ring. chemrxiv.org

Flow Chemistry Synthesis: The application of continuous-flow technologies could enable safer, more scalable, and highly controlled production of the target molecule, minimizing waste and improving reaction efficiency.

A comparative analysis of potential synthetic routes is presented in the table below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Transition-Metal CatalysisHigh efficiency, good stereocontrolCatalyst cost and toxicity, optimization of reaction conditions
Photochemical SynthesisMild reaction conditions, high selectivityRequirement for specialized equipment, potential for side reactions
Flow ChemistryScalability, safety, precise controlInitial setup cost, potential for clogging

Discovery of New Reactivity Modes and Selective Transformations

The interplay between the strained cyclopropane ring and the electron-rich dimethoxy-propenyl group is expected to give rise to novel reactivity. Research in this area would aim to uncover and control these transformations:

Ring-Opening Reactions: Investigating the regioselective and stereoselective opening of the cyclopropane ring under various conditions (acidic, basic, thermal, photochemical) could provide access to a diverse range of functionalized acyclic compounds.

Cycloaddition Reactions: The double bond in the propenyl substituent could participate in various cycloaddition reactions (e.g., Diels-Alder, dipolar cycloadditions), leading to the construction of complex polycyclic systems. researchgate.netbeilstein-journals.org

Rearrangement Reactions: Exploring transition-metal catalyzed or thermally induced rearrangements could lead to the discovery of novel molecular scaffolds.

Expansion of Synthetic Applications in Complex Molecule Assembly

A key goal of this research would be to establish (3,3-Dimethoxy-propenyl)-cyclopropane as a versatile building block in the synthesis of complex and biologically active molecules. rsc.org Future studies should target:

Natural Product Synthesis: The unique structural motifs accessible from this compound could be strategically employed in the total synthesis of natural products containing cyclopropane or related functionalities. rsc.org

Medicinal Chemistry: The development of synthetic routes to novel analogues of known therapeutic agents, where the (3,3-Dimethoxy-propenyl)-cyclopropane moiety could serve as a key pharmacophore or a tool for conformational constraint. hilarispublisher.com

Materials Science: Incorporation of this functionalized cyclopropane into polymeric structures could lead to new materials with interesting optical or electronic properties.

Advanced Mechanistic Investigations through Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms will be crucial for the rational design of new reactions and for controlling selectivity. researchgate.netnih.gov This will require a synergistic approach combining:

In-situ Spectroscopy: Utilizing techniques such as NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation parameters, and to gain insight into the rate-determining steps of key transformations. nih.gov

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. researchgate.net These theoretical studies will be invaluable in guiding experimental design and in understanding the fundamental electronic structure of the molecule. researchgate.net

The table below summarizes the proposed techniques for mechanistic investigation:

Investigation TechniqueInformation Gained
In-situ SpectroscopyIdentification of intermediates, reaction progress monitoring
Kinetic StudiesReaction rates, activation energies, mechanistic pathways
Computational ModelingTransition state analysis, prediction of reactivity and selectivity

Q & A

Q. What experimental techniques are recommended for structural characterization of (3,3-Dimethoxy-propenyl)-cyclopropane and its derivatives?

To determine the 3D conformation and stability, use a combination of X-ray crystallography and NMR spectroscopy . X-ray crystallography provides high-resolution structural data in the solid state, while NMR reveals solution-phase dynamics. For cyclopropane derivatives, torsional angles and ring strain can be cross-validated using computational methods like DFT (Density Functional Theory) to ensure consistency between experimental and theoretical models .

Q. How can computational modeling improve the design of cyclopropane-containing molecules?

Leverage OPLS all-atom force fields with modified cyclopropane parameters (bond angles, stretching, and bending) to simulate conformational behavior. Validate these models against quantum mechanics (QM) data to refine accuracy, particularly for strained cyclopropane rings. For electronic properties, perform DFT calculations to analyze bond polarity, Fukui functions, and molecular electrostatic potentials (MEPs), which predict reactivity sites .

Q. What synthetic strategies are effective for cyclopropane derivatives with electron-donating groups like methoxy?

Use catalytic insertion reactions (e.g., GaCl₃-catalyzed ring-opening) to functionalize cyclopropane rings. Electron-donating substituents (e.g., methoxy) stabilize transition states by reducing ring strain. For example, AlCl₃-promoted [2+3]-cycloaddition with donor-acceptor cyclopropanes enables access to complex scaffolds .

Advanced Research Questions

Q. How do electronic effects of substituents influence cyclopropane ring reactivity in pharmacological applications?

Substituents like methoxy groups alter bond polarity and local reactivity through hyperconjugation. NBO (Natural Bond Orbital) analysis shows that electron-donating groups enhance stabilization via intra-molecular charge transfer (e.g., C–C σ→σ* interactions). Halogenation (e.g., Cl, Br) increases electrophilicity, making the ring prone to nucleophilic attack—critical for drug-target interactions .

Q. What methodologies resolve contradictions in cyclopropane stability predictions between computational and experimental data?

Q. How can cyclopropane derivatives be optimized for use in peptide foldamers or enzyme inhibitors?

Incorporate cyclopropane into δ-peptide backbones to enforce helical conformations. The rigid ring structure minimizes entropy loss upon binding, as shown in β-secretase inhibitor studies. Use ITC (Isothermal Titration Calorimetry) to quantify binding entropy changes caused by cyclopropane’s conformational restriction. Substituents like methoxy groups enhance solubility and reduce aggregation in biological assays .

Q. What advanced catalytic systems enable regioselective functionalization of (3,3-Dimethoxy-propenyl)-cyclopropane?

Employ transition-metal catalysts (e.g., Pd, Rh) for C–H activation or cross-coupling reactions. Methoxy groups direct regioselectivity via steric and electronic effects. For asymmetric synthesis, chiral ligands (e.g., BINOL derivatives) can control stereochemistry during cyclopropane ring-opening .

Data Contradictions and Methodological Considerations

  • Strain vs. Stability : While cyclopropane’s inherent strain predicts instability (), substituted derivatives exhibit enhanced stability due to electronic effects (e.g., methoxy groups) .
  • Force Field Limitations : OPLSAA parameters may underestimate torsional strain; validate against QM benchmarks ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.